molecular formula C7H10N2S B11779021 5-Cyclopropyl-N-methylthiazol-2-amine

5-Cyclopropyl-N-methylthiazol-2-amine

Katalognummer: B11779021
Molekulargewicht: 154.24 g/mol
InChI-Schlüssel: ZODFUDMBEAMJBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 5-Cyclopropyl-N-methylthiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with thiazole derivatives under specific conditions. The reaction typically requires a base and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve the use of advanced mechanochemical synthesis techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

5-Cyclopropyl-N-methylthiazol-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo nucleophilic substitution at the C-2 position of the thiazole ring, leading to the formation of various substituted thiazole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-Cyclopropyl-N-methylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a molecular glue, promoting interactions between proteins and components of the ubiquitin-proteasome system . This interaction leads to the polyubiquitination and degradation of target proteins, ultimately affecting various cellular processes. The thiazole ring in the compound plays a crucial role in its biological activity by facilitating these interactions .

Eigenschaften

Molekularformel

C7H10N2S

Molekulargewicht

154.24 g/mol

IUPAC-Name

5-cyclopropyl-N-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H10N2S/c1-8-7-9-4-6(10-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,8,9)

InChI-Schlüssel

ZODFUDMBEAMJBU-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC=C(S1)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.